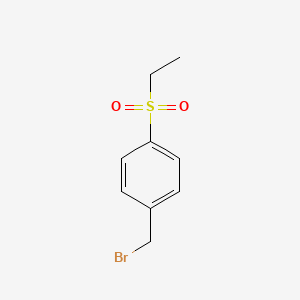
1-(Bromomethyl)-4-(ethylsulfonyl)benzene
Übersicht
Beschreibung
Bromomethyl compounds, such as “1-(Bromomethyl)-4-(ethylsulfonyl)benzene”, typically consist of a benzene ring with a bromomethyl group attached. They are often used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromomethyl compounds are generally synthesized through radical reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a bromomethyl group and an ethylsulfonyl group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method used .Chemical Reactions Analysis
Bromomethyl compounds can undergo various reactions, including electrophilic aromatic substitution . They can also participate in protodeboronation reactions .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, benzene is a colorless liquid with a characteristic odor .Wissenschaftliche Forschungsanwendungen
Fluorescence and Photoluminescence Studies
The compound's derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibit unique fluorescence and photoluminescence properties. These characteristics are explored for applications in optical materials, sensors, and bioimaging technologies. The steric configuration of these derivatives can hinder tight intermolecular packing, enhancing their solid-state fluorescence intensity, which is crucial for advanced imaging and sensing applications (Liang Zuo-qi, 2015).
Wirkmechanismus
Target of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
1-(Bromomethyl)-4-(ethylsulfonyl)benzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This suggests that it may interact with its targets through a radical mechanism .
Biochemical Pathways
Brominated compounds are generally known to participate in various biochemical reactions, including those involving radical species .
Pharmacokinetics
It is soluble in alcohol, ether, and benzene , which may influence its absorption and distribution in biological systems.
Result of Action
Its use in controlled radical polymerization and asymmetric esterification suggests that it may induce significant chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive , which means its stability and reactivity may be affected by humidity levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAUSAEZLPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

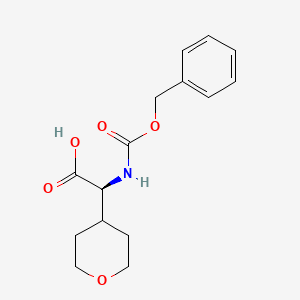
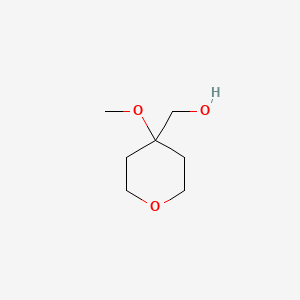

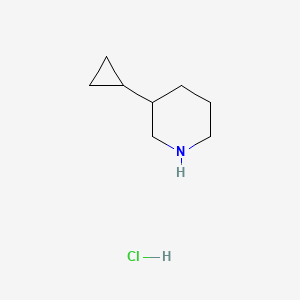


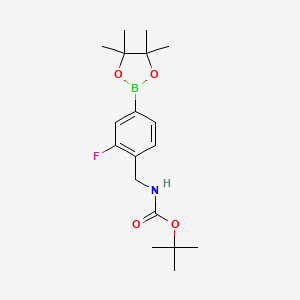


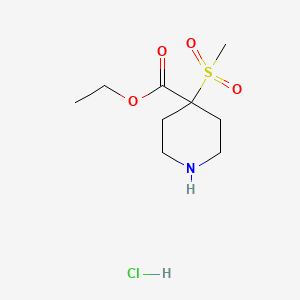
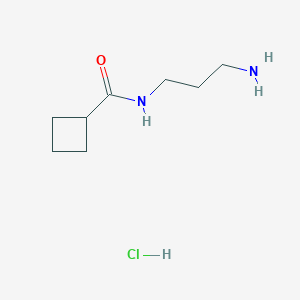

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)